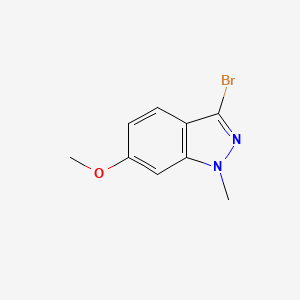

3-Bromo-6-methoxy-1-methyl-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9BrN2O |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

3-bromo-6-methoxy-1-methylindazole |

InChI |

InChI=1S/C9H9BrN2O/c1-12-8-5-6(13-2)3-4-7(8)9(10)11-12/h3-5H,1-2H3 |

InChI Key |

RKQRDWFKLSTBGG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OC)C(=N1)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Bromo 6 Methoxy 1 Methyl 1h Indazole

Retrosynthetic Analysis and Strategic Design for 3-Bromo-6-methoxy-1-methyl-1H-indazole Synthesis

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the analysis reveals several potential synthetic routes by identifying key bonds that can be disconnected.

The primary disconnections for the target molecule are:

C3-Br bond: This suggests that the final step could be a regioselective bromination of a 6-methoxy-1-methyl-1H-indazole precursor. This is a common and effective strategy for halogenating indazoles. rsc.orgchim.it

N1-CH₃ bond: This disconnection points to the N-alkylation of a 3-bromo-6-methoxy-1H-indazole intermediate. The regioselectivity of N-alkylation (N1 vs. N2) is a critical consideration and is influenced by the substituents on the indazole ring and the reaction conditions. nih.govbeilstein-journals.org

Indazole Core Formation (N1-N2 and C-N bonds): A more fundamental disconnection involves breaking the pyrazole (B372694) ring of the indazole system. This leads back to a substituted benzene (B151609) derivative, such as a 2-amino-4-methoxy-toluene derivative or a related compound, which can be cyclized to form the indazole core. nih.govorganic-chemistry.org

Based on this analysis, a common forward synthetic strategy would involve the initial construction of the 6-methoxy-1H-indazole core, followed by N-methylation to yield 6-methoxy-1-methyl-1H-indazole, and concluding with a regioselective bromination at the C3 position. The timing of the methylation and bromination steps can be interchanged, but C3-functionalization is often performed after the indazole ring is established.

Construction of the Indazole Core Structure

The indazole ring system is a bicyclic aromatic heterocycle, and its synthesis has been the subject of extensive research. nih.gov The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Several classical and modern methods are available for the synthesis of the indazole nucleus. These routes typically involve the formation of the N-N bond and subsequent cyclization. Some of the well-established methods include:

Jacobsen Indazole Synthesis: This method involves the cyclization of 2-acylphenylhydrazines. While a classic method, it can sometimes lead to mixtures of isomers.

From o-Toluidines: Diazotization of o-toluidine (B26562) derivatives followed by intramolecular cyclization can yield 1H-indazoles. chemicalbook.com

From 2-Halobenzonitriles: Reaction of 2-halobenzonitriles with hydrazine (B178648) can produce 3-aminoindazoles, which can be further modified. For instance, reacting 2-fluorobenzonitrile (B118710) with hydrazine hydrate (B1144303) is a known route to 3-aminoindazole. chemicalbook.comacs.org

From Arynes and Hydrazones: A modern approach involves the [3+2] cycloaddition of arynes with hydrazones. This method can be versatile, allowing for the synthesis of 3-substituted and 1,3-disubstituted 1H-indazoles under mild conditions. organic-chemistry.orgacs.org

Palladium-Catalyzed C-H Amination: Intramolecular palladium-catalyzed C-H amination of aminohydrazones provides a route to 1H-indazoles. nih.gov

From 2-Formylphenylboronic Acids: A method involving the copper(II) acetate-catalyzed reaction of 2-formylboronic acids with diazodicarboxylates, followed by acid or base-induced ring closure, has been developed for the synthesis of 1N-alkoxycarbonyl indazoles. nih.gov

For the specific synthesis of a 6-methoxy-indazole precursor, one would start with an appropriately substituted benzene derivative, such as 4-methoxy-2-nitrotoluene or 2-amino-4-methoxybenzaldehyde, and apply one of the established cyclization strategies.

Introduction of Specific Substituents onto the Indazole Scaffold

Once the 1-methyl-6-methoxy-1H-indazole core is assembled, the final step in the proposed synthesis is the introduction of the bromine atom at the C3 position. The electronic properties of the indazole ring generally direct electrophilic substitution to this position.

The C3 position of the indazole ring is nucleophilic and prone to electrophilic attack. Several methods have been developed for the regioselective bromination of indazoles at this position. chim.it

The use of ultrasound in organic synthesis has gained traction as a green chemistry technique that can enhance reaction rates, improve yields, and operate under milder conditions. academie-sciences.fr A novel and efficient protocol for the C3-bromination of indazoles utilizes ultrasound irradiation. rsc.orgrsc.org

This method typically employs 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source in a solvent like ethanol (B145695). rsc.orgnih.gov The reaction proceeds rapidly, often within 30 minutes, under mild temperatures (e.g., 40 °C). rsc.org This protocol has been shown to be effective for a wide range of substituted indazoles, including N-alkylated derivatives. rsc.orgnih.gov Mechanistic studies suggest that the reaction is not a radical process. rsc.org The cavitation effect of the ultrasonic waves is believed to play a crucial role in the C-H bond cleavage and C-Br bond formation. rsc.org

Table 1: Ultrasound-Assisted C3-Bromination of Substituted Indazoles with DBDMH

| Entry | Substrate | Product | Yield (%) | Time (min) |

| 1 | 2-Phenyl-2H-indazole | 3-Bromo-2-phenyl-2H-indazole | 95 | 30 |

| 2 | 2-(4-Methoxyphenyl)-2H-indazole | 3-Bromo-2-(4-methoxyphenyl)-2H-indazole | 93 | 30 |

| 3 | 2-(4-Chlorophenyl)-2H-indazole | 3-Bromo-2-(4-chlorophenyl)-2H-indazole | 90 | 30 |

| 4 | 1-Methyl-1H-indazole | 3-Bromo-1-methyl-1H-indazole | 85 | 30 |

Data is illustrative and compiled from findings in cited literature. rsc.orgnih.gov

N-Bromosuccinimide (NBS) is a widely used and convenient reagent for electrophilic bromination of aromatic and heteroaromatic compounds. organic-chemistry.org The reaction of indazoles with NBS typically occurs at the C3 position, providing a direct route to 3-bromoindazoles.

The reaction conditions for NBS bromination can be varied. Metal-free conditions have been developed for the regioselective mono- and poly-halogenation of 2-substituted indazoles. researchgate.net For instance, treating a 2-substituted indazole with 1.3 equivalents of NBS in ethanol can lead to the C3-monobrominated product in excellent yield. researchgate.net

To enhance the electrophilicity of NBS and achieve bromination under even milder conditions, visible-light photoredox catalysis has been employed. digitellinc.comnih.gov Using an organic dye such as Rose Bengal or Erythrosine B as a photocatalyst, NBS can be activated to effect the bromination of a variety of indazoles in moderate to high yields. digitellinc.comnih.gov This method is noted for its mild conditions and tolerance of a broad range of functional groups. digitellinc.com The proposed mechanism involves the photo-excited catalyst oxidizing NBS, thereby increasing the positive polarization on the bromine atom and facilitating electrophilic aromatic substitution. nih.gov

Table 2: C3-Bromination of Indazoles using NBS

| Entry | Indazole Derivative | Conditions | Product | Yield (%) | Reference |

| 1 | 2-Phenyl-2H-indazole | NBS, EtOH, 95°C | 3-Bromo-2-phenyl-2H-indazole | 96 | researchgate.net |

| 2 | 2-(p-Tolyl)-2H-indazole | NBS, EtOH, 95°C | 3-Bromo-2-(p-tolyl)-2H-indazole | 98 | researchgate.net |

| 3 | Benzydamine | NBS, Rose Bengal, Visible Light | Brominated Benzydamine | Good | digitellinc.com |

| 4 | Various Substituted Indazoles | NBS, Erythrosine B, Visible Light | Brominated Indazoles | Good to Excellent | nih.gov |

This table summarizes findings from various reported protocols.

Regioselective Bromination at the C3 Position

Copper-Promoted Bromination Strategies

The introduction of a bromine atom at the C3 position of the indazole ring is a critical step in the synthesis of the target compound. While various brominating agents can be employed, copper-promoted or catalyzed reactions offer specific advantages in terms of reactivity and control.

Research has described practical copper-promoted methods for the concurrent N-alkylation and C-3 bromination of indazoles. nih.govresearchgate.net In one such approach, an alkyl bromide serves a dual role as both an alkylating agent and, through a copper-promoted process, a bromine source for the C-H functionalization of the indazole ring. nih.govresearchgate.net This method is notable for its atom and step economy, utilizing both fragments of the alkyl bromide. nih.gov The reaction mechanism involves the N-alkylation of the indazole followed by a copper-mediated C-3 bromination, with oxygen typically serving as the oxidant. nih.govresearchgate.net

Another relevant approach involves a Sandmeyer-type reaction, where copper(I) bromide is used to facilitate the conversion of a precursor group into a bromine atom. rsc.org While this specific example details the bromination of a 2-mercapto-1-methyl-imidazoline to 2-bromo-1-methyl-imidazole, the principle of using CuBr to introduce bromine is a well-established strategy in heterocyclic chemistry that can be adapted for indazole synthesis. rsc.org

A mechanistic study on copper-catalyzed C(sp³)–H bromination highlights the role of the copper center in facilitating the transfer of a bromine atom from a source like N-bromosuccinimide (NBS) in conjunction with other reagents. acs.org The copper complex coordinates with the substrate and activates it for regioselective bromination. acs.orgnih.gov These mechanistic insights underpin the development of targeted bromination strategies for heteroaromatic compounds like indazoles.

Installation of the Methoxy (B1213986) Group at the C6 Position

The methoxy group at the C6 position is a key feature, often incorporated by building the indazole ring from a pre-methoxylated precursor. However, its installation onto a pre-formed indazole core can also be achieved through specific chemical transformations.

The primary method for introducing a methoxy group onto an aromatic ring is through nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction pathway is contingent on two main factors: the presence of a suitable leaving group on the aromatic ring (typically a halide) and the electronic nature of the ring. wikipedia.orgmasterorganicchemistry.com Aromatic rings generally require activation by electron-withdrawing groups positioned ortho or para to the leaving group to facilitate attack by a nucleophile like sodium methoxide (B1231860). masterorganicchemistry.comlibretexts.org

For the synthesis of a 6-methoxyindazole, a plausible precursor would be a 6-halo-indazole, such as 6-bromo- or 6-fluoro-1-methyl-1H-indazole. The reaction would proceed by treating the halo-indazole with a methoxide source, such as sodium methoxide (NaOMe) in a suitable solvent like methanol (B129727) or dimethylformamide (DMF).

The mechanism involves two main steps:

Addition: The methoxide ion (-OCH3) attacks the C6 carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken in this step.

Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the indazole ring is restored, yielding the 6-methoxy-1-methyl-1H-indazole product.

The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I, which is counterintuitive to C-X bond strength but is explained by the high electronegativity of fluorine polarizing the C-F bond and making the carbon more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. masterorganicchemistry.comyoutube.com

Alternatively, a 6-hydroxy-1-methyl-1H-indazole, which can be synthesized through various routes jmchemsci.com, could be converted to the desired methoxy derivative via a Williamson ether synthesis. This reaction, also a form of nucleophilic substitution, involves deprotonating the hydroxyl group with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent like iodomethane (B122720).

N-Methylation at the N1 Position

The alkylation of the indazole nitrogen is a crucial step that resolves tautomerism and significantly impacts the molecule's biological and physical properties. The reaction can yield two different regioisomers, N1- and N2-alkylated products, making regiocontrol a key synthetic challenge.

Selective N1-methylation of a 3-bromo-6-methoxy-1H-indazole can be achieved using an electrophilic methyl source, most commonly iodomethane (CH3I) or dimethyl sulfate, in the presence of a base. The choice of base and solvent system is critical for directing the methylation to the N1 position. A widely used and effective method involves using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or DMF. The sodium cation is believed to coordinate with the N2 nitrogen and the oxygen of the C6-methoxy group, sterically hindering attack at N2 and promoting methylation at the more accessible N1 position.

| Reagent System | Selectivity | Rationale |

| Iodomethane / NaH / THF | High N1-selectivity | The combination of a strong base and an aprotic solvent favors the thermodynamically more stable N1-alkylated product. Chelation effects with the sodium ion may also play a role. |

| Iodomethane / K2CO3 / DMF | Mixture of N1/N2 | Weaker bases and polar aprotic solvents can lead to mixtures of isomers, with the ratio influenced by reaction temperature and time. |

The regiochemical outcome of indazole N-alkylation is a complex interplay of electronic, steric, and reaction conditions. The N1-substituted indazole is generally the thermodynamically more stable isomer, while the N2-substituted product is often the kinetically favored one, particularly with smaller alkylating agents.

Several factors are manipulated to control this selectivity:

Steric Hindrance: Bulky substituents at the C7 position can effectively block the N1 position, favoring N2-alkylation. Conversely, substituents at the C3 position can sterically hinder the N2 nitrogen, promoting N1-alkylation.

Electronic Effects: Electron-withdrawing groups on the benzene ring can influence the nucleophilicity of the adjacent nitrogen atoms. For instance, an electron-withdrawing group at C7 has been shown to confer excellent N2 regioselectivity.

Base and Solvent: As mentioned, the choice of base and solvent is crucial. Strong bases like NaH in THF tend to favor the thermodynamic N1 product. In contrast, conditions like potassium carbonate in DMF may yield mixtures, as the reaction can be under kinetic control. Solvent-separated ion pairs versus tight ion pairs, influenced by the solvent (e.g., DMSO vs. THF), can also dictate the site of alkylation.

Chelation: The presence of a coordinating group at the C7 position can lead to N1-alkylation through the formation of a chelate with the metal cation of the base, directing the alkylating agent to the N1 position.

By carefully selecting the substrate's substitution pattern and the reaction conditions, chemists can achieve high regioselectivity for either the N1 or N2 methylated indazole.

Advanced Chemical Transformations and Functionalization of this compound

With the core structure of this compound established, the molecule serves as a versatile platform for further elaboration through advanced chemical transformations. The bromine atom at C3 is particularly valuable for palladium-catalyzed cross-coupling reactions.

One of the most powerful and widely used transformations is the Suzuki-Miyaura cross-coupling reaction. wikipedia.org This reaction enables the formation of a new carbon-carbon bond by coupling the 3-bromoindazole (B152527) with a variety of organoboron reagents, such as boronic acids or their esters. researchgate.netnih.govorganic-chemistry.org This method allows for the introduction of aryl, heteroaryl, alkenyl, or alkyl groups at the C3 position, providing rapid access to a diverse library of analogues. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like cesium carbonate or potassium carbonate. researchgate.net

Table of Suzuki-Miyaura Coupling Conditions

| Catalyst | Base | Solvent | Coupling Partner | Result |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | Phenylboronic acid | Formation of 6-methoxy-1-methyl-3-phenyl-1H-indazole |

Another key functionalization involves the modification of the methoxy group at the C6 position. The methyl ether can be cleaved to reveal a hydroxyl group (a phenol) using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). This C6-hydroxy-indazole can then serve as a point for further derivatization, for example, through etherification or esterification, to explore structure-activity relationships in drug discovery programs.

Cross-Coupling Reactions at the Bromo Position (e.g., Suzuki-Miyaura, Heck)

The bromine atom at the C3 position of the indazole ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazole ring component of the indazole system renders the C3-bromo substituent susceptible to oxidative addition, a key step in many catalytic cycles.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for creating a new carbon-carbon bond by coupling the 3-bromoindazole with an organoboron reagent, typically a boronic acid or a boronic ester. This reaction is widely used to synthesize 3-aryl or 3-heteroaryl indazoles. For instance, the coupling of 3-bromo-1H-indazole derivatives with phenylboronic acid or its esters under microwave irradiation has been shown to be an effective method for producing 3-phenyl-1H-indazole compounds. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions like debromination. While specific conditions for this compound are not detailed in the provided literature, analogous transformations on related 3-bromoindazole substrates provide a clear precedent for its reactivity. nih.govnih.gov In some cases, for substrates prone to debromination, a catalyst system such as XPhosPdG2/XPhos is employed to favor the desired cross-coupling pathway. nih.gov

Heck Reaction: The Heck reaction provides a means to introduce alkenyl substituents at the C3 position. This palladium-catalyzed process couples the 3-bromoindazole with an alkene, such as an acrylate (B77674) or styrene (B11656) derivative. Studies on the Heck reaction of 3-bromo-1-methyl-1H-indazole with n-butyl acrylate have demonstrated that the reaction can be prone to a competing debromination process, yielding 1-methyl-1H-indazole as a significant byproduct. beilstein-journals.org To overcome this, specific reaction conditions, including the use of bromide salt additives like tetrabutylammonium (B224687) bromide (TBAB) under solvent-free ball-milling conditions, have been developed. beilstein-journals.org These additives are proposed to play a dual role by suppressing dehalogenation and assisting the mechanical grinding process, while a catalytic amount of TBAB can stabilize the active Pd(0) catalyst. beilstein-journals.org

The table below summarizes typical conditions for these cross-coupling reactions based on structurally related 3-bromoindazoles.

Table 1: Representative Conditions for Cross-Coupling Reactions of 3-Bromoindazoles

| Reaction Type | Catalyst/Ligand | Base | Solvent | Substrate Example | Product Type | Citation(s) |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 3-Bromo-1H-indazole & Phenylboronic acid | 3-Phenyl-1H-indazole | nih.gov |

| Suzuki-Miyaura | XPhosPdG2 / XPhos | Cs₂CO₃ | THF | 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one & Arylboronic acids | 3-Aryl-pyrazolo[1,5-a]pyrimidin-5-one | nih.gov |

| Heck | Pd(OAc)₂ / P(o-tol)₃ | LiBr, TBAB, NaOAc | Ball-milling (solvent-free) | 3-Bromo-1-methyl-1H-indazole & n-Butyl acrylate | 3-Alkenyl-1-methyl-1H-indazole | beilstein-journals.org |

Reactivity and Derivatization of the Methoxy Substituent

The 6-methoxy group is an electron-donating substituent that influences the electronic properties and reactivity of the entire indazole scaffold. Its presence can affect the molecule's lipophilicity and solubility, which are key pharmacokinetic properties.

The primary mode of derivatization for an aryl methoxy group like the one in 6-methoxyindazole is O-demethylation to yield the corresponding phenol, 3-bromo-6-hydroxy-1-methyl-1H-indazole. This transformation is typically achieved using strong Lewis acids such as boron tribromide (BBr₃) or nucleophilic reagents like lithium iodide (LiI) or hydrobromic acid (HBr). The resulting hydroxyl group is a versatile functional handle that can be further modified through various reactions, including:

O-Alkylation: Reaction with alkyl halides in the presence of a base to form new ether derivatives.

O-Acylation: Esterification with acyl chlorides or anhydrides.

Etherification: Formation of aryl ethers via reactions like the Williamson ether synthesis.

Furthermore, the methoxy group can modulate the regioselectivity of electrophilic substitution reactions on the indazole ring system. While the indazole ring itself can undergo electrophilic substitution, typically at the 3 and 5 positions, the activating, ortho-, para-directing nature of the 6-methoxy group would be expected to influence the reactivity of the C5 and C7 positions towards electrophiles. In more forceful conditions, the methoxy group can be oxidized to produce quinones using strong oxidizing agents.

Modification and Reactivity of the N1-Methyl Group

The N1-methyl group on the indazole ring is generally considered to be chemically robust and non-reactive under most conditions. Unlike the bromo and methoxy groups, it does not typically serve as a handle for direct synthetic modification. Its C-H bonds are not sufficiently acidic for easy deprotonation, and it is resistant to common electrophilic and nucleophilic attack.

The presence of the methyl group at the N1 position is a result of the N-alkylation of the parent 6-methoxy-3-bromo-1H-indazole. In the alkylation of indazoles, a mixture of N1 and N2 isomers can be formed. rsc.orgnih.gov However, the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, and the 1-methylindazole (B79620) isomer is energetically favored over the 2-methylindazole. nih.govchemicalbook.com Synthetic strategies often leverage thermodynamic control to selectively produce the N1-alkylated product. nih.govrsc.org

The primary chemical significance of the N1-methyl group is its role in blocking the N1 position of the indazole ring. This prevents further reactions at this nitrogen, such as tautomerization or further alkylation, thereby directing any subsequent reactions to other sites on the molecule. The literature reviewed does not provide examples of direct chemical transformations of the N1-methyl group itself, underscoring its general inertness in synthetic applications.

Computational and Theoretical Investigations of 3 Bromo 6 Methoxy 1 Methyl 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become an indispensable tool for predicting the geometric, electronic, and spectroscopic properties of molecules. These methods provide valuable insights into the fundamental aspects of molecular structure and reactivity.

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. These studies allow for the detailed examination of the electronic environment of a molecule, providing a basis for understanding its chemical behavior.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity.

For analogous indazole systems, DFT calculations have been employed to determine these parameters. For instance, studies on substituted indazole derivatives reveal that the nature and position of substituents significantly influence the FMO energies and the corresponding energy gap. Electron-donating groups, such as the methoxy (B1213986) group at the 6-position, are generally expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, like the bromine atom at the 3-position, tend to lower the energy of both the HOMO and LUMO. The N-methylation at the 1-position also modulates the electronic distribution within the indazole ring.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov In the case of 3-Bromo-6-methoxy-1-methyl-1H-indazole, the interplay between the electron-donating methoxy group and the electron-withdrawing bromine atom will determine the precise energy levels of the FMOs and the magnitude of the energy gap.

Table 1: Representative Frontier Molecular Orbital Data for Analogous Substituted Indazoles

| Compound/Analog | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1-Methyl-1H-indazole | -5.89 | -0.78 | 5.11 |

| 3-Bromo-1H-indazole | -6.21 | -1.23 | 4.98 |

| 6-Methoxy-1H-indazole | -5.65 | -0.65 | 5.00 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on substituent effects on the indazole core. Actual values would require specific DFT calculations for each molecule.

Global reactivity parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include chemical hardness (η), chemical softness (S), and electronegativity (χ).

Electronegativity (χ) : Represents the molecule's ability to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) : Is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability.

Table 2: Calculated Global Reactivity Descriptors for Analogous Indazole Derivatives

| Parameter | Formula | Expected Trend for this compound |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Moderately high due to the presence of nitrogen and bromine atoms. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Intermediate value due to the opposing effects of the methoxy and bromo groups. |

| Chemical Softness (S) | 1 / η | Intermediate value, reflecting a balance of electronic effects. |

Note: The expected trends are qualitative and based on the general electronic effects of the substituents.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting the sites susceptible to electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, attractive to electrophiles) and blue indicating regions of low electron density (positive potential, attractive to nucleophiles).

For this compound, the MEP map is expected to show a region of high negative potential around the N2 nitrogen atom of the indazole ring, making it a likely site for protonation and electrophilic attack. The oxygen atom of the methoxy group would also exhibit a negative potential. Regions of positive potential are anticipated around the hydrogen atoms, particularly the methyl group attached to N1. The bromine atom will have a complex influence, with a region of positive potential on its outer surface (the σ-hole), making it a potential halogen bond donor. Computational studies on other indazole derivatives have consistently shown the N2 atom to be the most basic center.

Density Functional Theory (DFT) Studies

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.

The halogenation of indazoles is a fundamental transformation in organic synthesis. Computational studies on the halogenation of indazole systems can shed light on the regioselectivity of this reaction. The bromination of 1-methyl-1H-indazole, for instance, typically occurs at the C3 position.

The mechanism of electrophilic halogenation of the indazole ring likely proceeds through a standard electrophilic aromatic substitution pathway. The attacking electrophile (e.g., Br+) is directed to the most nucleophilic position on the ring. DFT calculations can be used to model the potential energy surface of the reaction, identifying the transition states and intermediates for attack at different positions. For 1-methyl-1H-indazole, the C3 position is generally the most electron-rich and thus the most favorable site for electrophilic attack. The presence of a methoxy group at the 6-position would further activate the benzene (B151609) ring moiety of the indazole system towards electrophilic substitution. However, the primary site of electrophilic attack on the heterocyclic ring remains the C3 position. The bromine atom already present at C3 in the title compound would direct further halogenation to other positions on the benzene ring, with the precise location being influenced by the directing effects of the methoxy and methyl-indazole moieties. A recent study on the metal-free halogenation of 2H-indazoles highlights the possibility of achieving high regioselectivity under specific reaction conditions. nih.gov

Insights into Regioselective N-Alkylation Processes

The synthesis of this compound from its precursor, 3-bromo-6-methoxy-1H-indazole, involves a critical N-alkylation step. The indazole ring possesses two nitrogen atoms, N1 and N2, that can be alkylated, leading to a mixture of regioisomers. beilstein-journals.orgresearchgate.net The control of regioselectivity in this process is a significant challenge in synthetic chemistry, as the biological activity of N-alkylated indazoles often depends on the position of the alkyl group. nih.gov Computational and theoretical studies, alongside experimental investigations, have provided crucial insights into the factors governing the regioselective outcome of these reactions.

The alkylation of the 1H-indazole scaffold is influenced by a combination of steric and electronic effects of the substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent used. nih.govbeilstein-journals.org The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.govnih.gov However, direct alkylation often yields a mixture of N1 and N2 products. beilstein-journals.orgnih.gov

Conversely, conditions can be optimized to favor N1 alkylation. Studies on various substituted indazoles have shown that using sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) is a promising system for achieving high N1 selectivity. nih.govbeilstein-journals.orgd-nb.info This selectivity is hypothesized to arise from the coordination of the sodium cation with the N2 nitrogen and an oxygen atom from a substituent at the C3 position. nih.gov The steric hindrance of substituents also plays a crucial role. For instance, large substituents at the C3 position can favor N2 alkylation due to steric clashes that would occur during N1 alkylation. wuxibiology.com

The choice of electrophile and reaction conditions significantly impacts the N1/N2 ratio. For example, treating methyl 5-bromo-1H-indazole-3-carboxylate with methyl iodide and potassium carbonate in dimethylformamide (DMF) resulted in a nearly equal mixture of N1 and N2 products. beilstein-journals.orgnih.gov However, changing the reaction conditions can drastically shift this balance. Density Functional Theory (DFT) calculations have been employed to understand these mechanisms, suggesting that chelation can drive N1-substitution in the presence of certain cations like cesium, while other non-covalent interactions can promote N2-product formation. beilstein-journals.orgnih.gov

Table 1: Factors Influencing Regioselective N-Alkylation of Indazoles

| Factor | Influence on Regioselectivity | Theoretical Insight |

|---|---|---|

| Substituents | Electron-withdrawing or sterically bulky groups at C3 can favor N2 alkylation. wuxibiology.com Substituents at C7 can also confer excellent N2 regioselectivity. nih.govbeilstein-journals.org | DFT and QM calculations show that substituents alter the electron density and steric environment around N1 and N2, affecting transition state energies. nih.govwuxibiology.com |

| Base/Solvent System | NaH in THF generally favors N1 alkylation. nih.govbeilstein-journals.org K₂CO₃ in DMF can lead to mixtures. beilstein-journals.orgnih.gov | The nature of the ion pairs (tight vs. solvent-separated) formed between the indazolide anion and the counter-ion influences the accessibility of the N1 and N2 positions. nih.gov |

| Alkylating Agent | The reactivity and size of the electrophile can affect the product ratio. beilstein-journals.org | The transition state geometry and energy are dependent on the structure of the alkylating agent. wuxibiology.com |

| Thermodynamics | The 1H-indazole tautomer is typically the more stable regioisomer. nih.govnih.gov Equilibration processes can be used to favor the thermodynamic N1 product. nih.govd-nb.info | QM calculations confirm the greater stability of the 1H-tautomer over the 2H-tautomer. wuxibiology.com |

Molecular Modeling and Docking Studies

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the indazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. beilstein-journals.orgresearchgate.net Computational docking studies on structurally related indazole derivatives provide valuable predictions about the potential biological targets for this compound. These studies simulate the interaction between a small molecule (ligand) and a macromolecule (protein receptor) to predict the preferred binding mode and affinity.

Indazole derivatives have been identified as potent inhibitors of several key protein families, particularly protein kinases and bromodomains, which are crucial targets in cancer therapy. nih.govnih.gov For example, pazopanib, an N2-substituted indazole, is a tyrosine kinase inhibitor approved for cancer treatment. beilstein-journals.orgnih.gov Virtual screening and structure-based optimization of 3-methyl-1H-indazole derivatives have led to the discovery of potent inhibitors of Bromodomain-containing Protein 4 (BRD4). nih.gov BRD4 is an epigenetic reader that regulates the expression of oncogenes like c-Myc, making it a prime target for anticancer drug development. nih.gov Docking studies of these derivatives revealed key interactions within the BRD4 binding pocket.

Table 2: Potential Biological Targets for Indazole Scaffolds Based on Docking Studies of Analogues

| Target Class | Specific Example(s) | Role of Indazole Scaffold | Potential Interactions of this compound |

|---|---|---|---|

| Protein Kinases | Pim kinases, Tyrosine kinases (e.g., Bcr-Abl), Checkpoint kinases (CHK1, CHK2) nih.gov | Acts as a hinge-binding motif, forming hydrogen bonds with the protein's backbone. | N2 atom could act as a hydrogen bond acceptor with the kinase hinge region. Bromo and methoxy groups could occupy adjacent pockets, enhancing affinity and selectivity. |

| Epigenetic Proteins | Bromodomain-containing Protein 4 (BRD4) nih.gov | Forms key hydrogen bonds and hydrophobic interactions within the acetylated lysine (B10760008) binding pocket. | The indazole core could mimic the interactions of known inhibitors. The N1-methyl and C3-bromo substituents would project into specific sub-pockets. |

| Other Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1) nih.gov | The scaffold fits into the active site, with substituents making specific contacts to achieve inhibition. | The molecule's size and functionality could allow it to fit within the active site of various enzymes. |

| Receptors | Estrogen Receptor (ER-α) nih.gov | The scaffold serves as a core structure for building selective receptor degraders/modulators. | The substituted indazole could serve as a core for designing ligands targeting nuclear hormone receptors. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis aims to identify the stable low-energy conformations of a molecule. For this compound, this would involve exploring the rotational freedom around the single bonds, particularly the C6-O bond of the methoxy group. Although the indazole ring itself is rigid, the orientation of its substituents is critical for biological activity. Computational methods like those available in toolkits such as RDKit can be used to generate and analyze the lowest energy conformations. acs.org This analysis is fundamental for understanding how the molecule presents its functional groups (e.g., the bromine as a potential halogen bond donor, the methoxy as a hydrogen bond acceptor) for interaction with a protein binding site.

Molecular Dynamics (MD) Simulations provide a time-resolved view of molecular motion. An MD simulation of this compound, either in a solvent or within a protein's binding site, would track the movements of every atom over time based on a physical force field.

In Solution: An MD simulation in water would reveal the molecule's dynamic behavior, its conformational preferences in an aqueous environment, and how water molecules interact with its different parts. This provides insight into its solubility and the stability of its various conformers.

In a Protein Binding Site: Once a docking pose is predicted, an MD simulation can be used to assess the stability of the predicted binding mode. It can reveal whether the key interactions observed in the static dock are maintained over time. Furthermore, MD simulations can uncover subtle conformational changes in both the ligand and the protein upon binding, providing a more accurate and dynamic picture of the recognition process. This can help refine lead compounds by identifying which interactions are most stable and critical for affinity. For instance, a simulation could show the stability of a halogen bond between the C3-bromine and a backbone carbonyl in a kinase, or the dynamics of the water network mediating interactions at the protein-ligand interface. acs.org

Together, these computational techniques are indispensable for rational drug design, allowing researchers to build a comprehensive understanding of a molecule's behavior at the atomic level and to predict its potential as a therapeutic agent before undertaking extensive synthetic and biological testing.

Biological Activities and Structure Activity Relationship Sar Studies of 3 Bromo 6 Methoxy 1 Methyl 1h Indazole and Analogues

General Mechanisms of Action of Indazole Compounds in Biological Systems

Indazole derivatives are recognized for their diverse mechanisms of action, enabling them to interact with a wide range of biological targets. nih.gov This versatility has led to their development as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. nih.govnih.gov A primary mechanism for their anticancer effects is the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. ed.ac.uk By blocking the activity of kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), Janus Kinase (JAK), and Aurora kinases, indazole compounds can halt tumor progression. nih.gov

Another significant mechanism is the modulation of the immune system. Certain indazole derivatives act as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a role in immune suppression within the tumor microenvironment. nih.gov By inhibiting IDO1, these compounds can restore T-cell activity against cancer cells. researchgate.net

Furthermore, indazoles have been identified as inhibitors of bacterial enzymes, such as DNA gyrase, which is essential for bacterial DNA replication, making them effective antibacterial agents. nih.gov Their anti-inflammatory properties often stem from the inhibition of enzymes like Cyclooxygenase-2 (COX-2), which is involved in the synthesis of pro-inflammatory prostaglandins. nih.gov The specific biological activities are highly dependent on the substitution pattern around the core indazole scaffold. nih.gov

Enzyme Inhibition Profiles

The substitution pattern on the indazole ring dictates the specific enzyme inhibitory activity of a given compound. The presence and position of bromo, methoxy (B1213986), and N-methyl groups on the indazole core are critical determinants of both potency and selectivity.

Kinase Inhibition Potency (e.g., Tyrosine Kinases, Serine/Threonine Kinases)

The indazole scaffold is a well-established "hinge-binding" fragment, which allows it to effectively interact with the ATP-binding site of many kinases. ed.ac.uk This has led to the development of numerous indazole-based kinase inhibitors for cancer therapy.

Structure-activity relationship (SAR) studies have shown that substitutions at various positions of the indazole ring are crucial for kinase inhibitory activity. For instance, in a series of 3-(indol-2-yl)indazoles developed as Checkpoint Kinase 1 (Chek1) inhibitors, the introduction of different groups at the C6 position significantly influenced potency and selectivity. acs.org The optimization of a hydroxymethyl triazole moiety in one analogue resulted in a compound with a Chek1 IC₅₀ value of 0.30 nM. acs.org

Similarly, 3-aminoindazole derivatives have been optimized as potent kinase inhibitors. Entrectinib, a multi-kinase inhibitor, is based on a 3-aminoindazole scaffold and shows potent activity against anaplastic lymphoma kinase (ALK) with an IC₅₀ value of 12 nM. nih.gov The development of Janus Kinase 3 (JAK3) inhibitors has also utilized an indazole-related pyrrolopyrimidine scaffold, leading to a selective inhibitor with an IC₅₀ of 69 nM. theclinivex.com While direct kinase inhibition data for 3-Bromo-6-methoxy-1-methyl-1H-indazole is unavailable, the known importance of substitutions at the C3, C6, and N1 positions suggests it could have activity against various kinases.

Inhibition of Other Enzyme Targets (e.g., IDO1, DNA Gyrase, COX-2, Lactoperoxidase)

Beyond kinases, indazole derivatives have been shown to inhibit a variety of other enzymes.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key target in cancer immunotherapy. A series of 3-substituted 1H-indazoles were investigated for IDO1 inhibition, with analogues 121 and 122 showing potent activity with IC₅₀ values of 720 nM and 770 nM, respectively. nih.gov SAR studies indicated that the 1H-indazole ring and a carbohydrazide (B1668358) moiety at the C3 position were critical for this activity. nih.gov In another study, the compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (an analogue with a bromo-containing substituent) was found to remarkably suppress IDO1 expression. nih.gov

DNA Gyrase: Indazoles have been developed as a novel class of bacterial DNA gyrase B inhibitors. bicbiotech.com The 6-bromo-1H-indazole scaffold, in particular, has been noted for its potential to inhibit key bacterial enzymes involved in DNA replication. nih.gov

Cyclooxygenase-2 (COX-2): Certain 2,3-diphenyl-2H-indazole derivatives have been identified as anti-inflammatory agents through their in vitro inhibitory activity against COX-2, with inhibition ranging from 36–50% at a 10 μM concentration. nih.gov

Lactoperoxidase (LPO): A study investigating the inhibitory effects of various bromo- and chloro-substituted indazoles on bovine milk lactoperoxidase found that these compounds showed strong inhibitory effects. 6-Bromo-1H-indazole was among the tested inhibitors, demonstrating that halogenated indazoles can effectively inhibit this antimicrobial enzyme. nih.gov

| Analogue Class | Enzyme Target | Inhibition Data | Reference |

| 3-Substituted 1H-indazoles | IDO1 | IC₅₀ = 720 nM (Compound 121) | nih.gov |

| 3-Substituted 1H-indazoles | IDO1 | IC₅₀ = 770 nM (Compound 122) | nih.gov |

| 2,3-Diphenyl-2H-indazoles | COX-2 | 36-50% inhibition at 10 µM | nih.gov |

| 3-(Indol-2-yl)indazoles | Chek1 | IC₅₀ = 0.30 nM | acs.org |

| 3-Aminoindazole derivatives | ALK | IC₅₀ = 12 nM (Entrectinib) | nih.gov |

| Pyrrolopyrimidine analogue | JAK3 | IC₅₀ = 69 nM | theclinivex.com |

Antiproliferative and Anticancer Activities (In Vitro Studies)

The enzyme-inhibiting properties of indazole derivatives translate into significant antiproliferative and anticancer activities, which have been demonstrated in numerous in vitro studies across a wide range of human cancer cell lines.

Evaluation in Human Cancer Cell Lines

The anticancer potential of indazole derivatives is frequently assessed by their ability to inhibit the growth of various cancer cell lines. For example, a series of 3-methyl-1H-indazole derivatives were evaluated for their antiproliferative effects, with several compounds potently suppressing the proliferation of the MV4;11 cancer cell line.

In another study, novel 3-(pyrrolopyridin-2-yl)indazole derivatives exhibited strong potency against the HL60 (leukemia) cell line, with IC₅₀ values in the nanomolar to micromolar range. nih.gov The 6-bromo-1H-indazole scaffold has also been highlighted for its potent anticancer activity across a spectrum of cancer cell lines. nih.gov A series of synthesized 6-bromo-1H-indazole derivatives bearing a 1,2,3-triazole moiety were evaluated for their antimicrobial activity, with several showing moderate to good inhibition against various bacterial and fungal strains, which underscores the biological reactivity of this scaffold. nih.gov

The table below summarizes the antiproliferative activity of selected indazole analogues in various cancer cell lines.

| Indazole Analogue | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 3-Methyl-1H-indazole derivative (9d) | MV-4-11 (Leukemia) | Potent suppression | |

| 3-(Pyrrolopyridin-2-yl)indazole derivative | HL-60 (Leukemia) | nM to µM range | nih.gov |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) | FaDu (Hypopharyngeal) | Potent anticancer activity | nih.gov |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) | YD-15 (Oral Tongue) | Potent anticancer activity | nih.gov |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) | MCF7 (Breast Cancer) | Potent anticancer activity | nih.gov |

Investigation of Potential Anticancer Mechanisms and Pathways

The antiproliferative effects of indazole derivatives are underpinned by their ability to modulate key cellular pathways involved in cancer progression. A common mechanism is the induction of apoptosis, or programmed cell death. For instance, the promising analogue N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to induce apoptosis in cancer cells. nih.gov

Cell cycle arrest is another mechanism through which these compounds exert their anticancer effects. By halting the cell cycle at specific checkpoints, they prevent cancer cells from dividing and proliferating. nih.gov Furthermore, specific signaling pathways are often targeted. The 3-methyl-1H-indazole derivative 9d was shown to effectively suppress c-Myc, a critical downstream protein of the BRD4 epigenetic reader, which is a known cancer driver. The analogue 7 was found to selectively activate extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway and reduce the expression of matrix metalloproteinase MMP9, which is involved in cell mobility. nih.gov These findings illustrate that indazole compounds can trigger anticancer effects through multiple, often interconnected, cellular pathways.

Anti-inflammatory Potential

Indazole and its derivatives have been shown to possess significant anti-inflammatory properties. nih.govnih.govresearchgate.netnih.govnih.govugm.ac.id In vitro studies have demonstrated that these compounds can inhibit key mediators of the inflammatory response. For example, various indazole derivatives have been found to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. researchgate.netnih.govnih.gov The IC₅₀ values for COX-2 inhibition by different indazoles have been reported to be in the micromolar range. nih.gov

In addition to COX-2 inhibition, indazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). researchgate.netnih.govnih.gov The anti-inflammatory effects of these compounds are also attributed to their free radical scavenging activity. researchgate.netnih.govnih.gov The development of indazole analogues of curcumin (B1669340) has also yielded compounds with high anti-inflammatory activity, in some cases exceeding that of the standard drug diclofenac (B195802) sodium. ugm.ac.id

Table 4: In Vitro Anti-inflammatory Activity of Selected Indazole Analogues

| Compound Analogue | Assay | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 5-Aminoindazole | COX-2 Inhibition | 12.32 µM | nih.gov |

| 6-Nitroindazole | IL-1β Inhibition | 100.75 µM | researchgate.netnih.govnih.gov |

| Indazole analogue of curcumin (Compound 3a) | Protein Denaturation | 0.548 ± 0.062 μM | ugm.ac.id |

Comprehensive Structure-Activity Relationship (SAR) Analysis

The indazole core serves as a versatile scaffold, and its bicyclic aromatic nature allows for various interactions with biological targets. The tautomeric forms of indazole, particularly the more stable 1H-indazole, are crucial for its biological activities. nih.gov

The bromo group at the 3-position is an electron-withdrawing group that can influence the electronic distribution of the indazole ring. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins. The position of the bromo group is critical; for instance, 4-bromo-1H-indazole derivatives have shown potent antibacterial activity by targeting FtsZ. nih.gov The presence of a bromine atom at the 6-position has also been linked to antimicrobial activity, likely by increasing lipophilicity and facilitating cell penetration. researchgate.net

The methoxy group at the 6-position is an electron-donating group that can modulate the electronic properties of the benzene (B151609) part of the indazole ring. Methoxy groups are known to be involved in hydrogen bonding with biological targets and can also influence the metabolic stability of a compound. In the context of antimicrobial activity, electron-donating groups like methoxy have been associated with enhanced efficacy in some N-methyl-3-aryl indazoles. orientjchem.orgsemanticscholar.org For anti-inflammatory activity, the position of methoxy groups in chalcones has been shown to be critical for their ability to induce heme oxygenase-1, an enzyme with anti-inflammatory effects. nih.gov

Influence of Bromine Substitution at C3 on Biological Activity

The introduction of a halogen atom, particularly bromine, at the C3 position of the indazole ring is a key synthetic step for creating functionalized building blocks for drug discovery. rsc.orgnih.gov The bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse aryl or alkyl groups. chim.itrsc.org This versatility is critical in the exploration of the chemical space around the indazole core to optimize biological activity.

The C3-bromo substituent itself has a significant impact on the molecule's properties. Halogenated indazoles are widely used as intermediates in the synthesis of drugs and functional materials. rsc.org For instance, in the development of Indazole-3-carboxamides as potent blockers of the calcium-release activated calcium (CRAC) channel, the specific regiochemistry of substituents at the C3 position is critical. Studies have shown that an amide linker at the C3 position results in active compounds, while the reverse amide isomer is inactive, highlighting the directional importance of interactions originating from this position. nih.govresearchgate.net

Furthermore, the nature of the halogen at C3 can modulate activity. In a study on tropomyosin receptor kinase (Trk) inhibitors, 3-iodoindazoles were utilized, suggesting that the size and electronic properties of the halogen at this position can be tuned to achieve desired inhibitory potency. chim.it The C3-bromo group, therefore, is not merely a synthetic tool but an integral part of the pharmacophore, influencing the molecule's interaction with its biological target.

Role of the Methoxy Group at C6 in Molecular Interactions and Efficacy

The methoxy group is a common substituent in medicinal chemistry, valued for its ability to influence a molecule's physicochemical and pharmacokinetic properties. researchgate.netnih.gov When positioned at C6 of the indazole ring, the methoxy group can significantly enhance target binding and efficacy. researchgate.net Its presence can increase hydrophobicity through methylation and provides a hydrogen bond acceptor capability, which can lead to more stabilized ligand-protein interactions. researchgate.net

In structure-activity relationship studies of various heterocyclic compounds, the introduction of a methoxy group has been shown to enhance biological performance. It offers a favorable balance of being an electron-donating group with low steric hindrance, which can help maintain the planarity of the aromatic system, a feature often important for binding to target proteins. researchgate.net For example, in a series of indazole arylsulfonamides developed as CCR4 antagonists, analogs with substituents at the C6 position were preferred over those at C5 or C7, and methoxy-containing groups were among the more potent C4 substituents. acs.org This indicates that the placement of the methoxy group is critical, and the C6 position is often favorable for productive molecular interactions.

Impact of N1-Methylation on Binding Affinity and Pharmacological Response

Methylation at the N1 position of the indazole ring is a critical modification that directly impacts the compound's binding affinity and subsequent pharmacological response. The N1 position is one of two possible sites for substitution on the pyrazole (B372694) part of the indazole ring, and selective alkylation is key to controlling the molecule's final properties. nih.gov

The presence of the N1-methyl group eliminates the hydrogen bond donor capability of the N1-H precursor, which can be a crucial determinant for target interaction. This change can either increase or decrease binding affinity depending on whether the N-H group was involved in a productive or a disadvantageous interaction with the target protein. For instance, in the development of selective N1-indazole alkylation methods, it was shown that substitution at the N1 position is highly sensitive to steric effects; while various indazoles could be functionalized at N1, a bulky group at the adjacent C7 position could prevent the reaction. nih.gov

Systematic Structural Modifications and Their Biological Consequences

Systematic modification of the indazole scaffold is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships and optimizing drug candidates. nih.govdundee.ac.uk The biological consequences of these modifications are typically evaluated through in vitro assays that measure the compound's potency against a specific target, often expressed as an IC₅₀ value (the concentration required to inhibit 50% of the target's activity).

For indazole derivatives, modifications are explored at several key positions, including C3, C5, C6, and N1.

C3 Position: As discussed, this position is often substituted with groups that can be further functionalized. The introduction of different aryl or heterocyclic rings via coupling to a C3-bromo or C3-iodo precursor can drastically alter biological activity. For example, indazole-3-carboxamides show potent activity as CRAC channel blockers, but this activity is highly dependent on the specific amide linkage. nih.gov

C5/C6 Positions: These positions on the benzene ring portion of the indazole are frequently modified to enhance binding or improve physicochemical properties. In one study on antitumor 1H-indazole-3-amine derivatives, substitution at the C5 position was critical, with a para-fluorophenyl group showing superior activity compared to methoxyphenyl or dichlorophenyl groups. nih.gov In another series, substitution at C6 was found to be preferable to C5 or C7. acs.org

N1 Position: Alkylation at N1, often with a methyl group, removes a hydrogen bond donor and can alter the molecule's conformation and binding mode. nih.gov

The following interactive table summarizes findings from various studies on indazole derivatives, illustrating how systematic structural changes impact biological outcomes.

| Scaffold | Position of Modification | Modification | Biological Target/Assay | Result (e.g., IC₅₀) | Reference |

| 1H-Indazole-3-carboxamide | C3 | Reverse amide isomer of active compound | CRAC Channel Blockade | Inactive at 100µM | nih.gov |

| 1H-Indazole-3-carboxamide | C3 | N,N-diethylcarboxamide | Anticandidal Activity | Most active against C. albicans | nih.gov |

| 1H-Indazol-3-amine | C5 | 4-Methoxyphenyl (vs. 3-Fluorophenyl) | Antitumor (K562 cells) | 2-10 fold decrease in activity | nih.gov |

| 1,3-Dimethyl-1H-indazol-6-amine | 6-Amino | N-(4-bromobenzyl) | IDO1 Expression / Anticancer | Potent suppression and apoptosis induction | nih.gov |

| Indazole Arylsulfonamide | C6 | Various small groups | CCR4 Antagonism | C6 analogs preferred over C5/C7 | acs.org |

These examples underscore the principle that minor structural modifications to the indazole core can lead to significant changes in biological activity, guiding the rational design of new therapeutic agents. nih.gov

Future Research Directions and Unexplored Avenues for 3 Bromo 6 Methoxy 1 Methyl 1h Indazole

Development of Innovative Synthetic Routes for Complex Indazole Architectures

The synthesis of functionalized indazoles is a dynamic area of chemical research. While classical methods exist, future efforts concerning 3-Bromo-6-methoxy-1-methyl-1H-indazole could focus on developing more efficient and versatile synthetic strategies to build complex molecular architectures.

Modern synthetic methods like transition-metal-catalyzed C-H activation and annulation sequences offer a powerful tool for constructing functionalized indazoles in a single step, improving atom economy and reducing byproducts. researchgate.net Another promising approach is the use of flow chemistry, which allows for safer, more reproducible, and scalable synthesis, enabling the rapid production of indazole libraries for screening purposes. researchgate.net For instance, the synthesis of related 6-bromo-1H-indazole derivatives often involves multi-step sequences, such as the iodination of 6-bromo-1H-indazole followed by Suzuki or Heck coupling reactions to introduce further complexity. nih.gov Future work could adapt these coupling strategies or employ novel catalytic systems to directly functionalize the indazole core, leveraging the bromine atom on the target compound as a synthetic handle.

| Synthetic Strategy | Potential Advantage for Indazole Synthesis | Relevant Example |

| Transition-Metal Catalysis | Direct C-H activation/annulation for efficient, one-step construction of the indazole core. researchgate.net | Rhodium/copper-catalyzed reaction between imidates and nitrosobenzenes. researchgate.net |

| Flow Chemistry | Increased safety, reproducibility, and scalability for rapid library synthesis. researchgate.net | Used to deliver a range of known and novel indazoles, including 3-amino analogues. researchgate.net |

| Palladium-Catalyzed Cross-Coupling | Versatile functionalization of halogenated indazole precursors. | Suzuki coupling used to prepare 6-substituted indazole derivatives from 6-bromo-3-iodo-1H-indazole. nih.govnih.gov |

These advanced methods could facilitate the creation of novel derivatives of this compound with greater structural diversity, which is essential for exploring structure-activity relationships.

Integration of Advanced Computational Methodologies for Predictive Modeling

Computational chemistry provides powerful tools for accelerating the drug discovery process. For this compound, the integration of advanced computational models can guide synthetic efforts and predict biological activity before resource-intensive lab work begins.

Methodologies such as molecular docking can be used to predict how derivatives of the parent compound might bind to specific protein targets. This approach has been successfully applied to other indazole series, such as 3-chloro-6-nitro-1H-indazole derivatives, to evaluate their potential as antileishmanial agents by modeling their interactions within the active sites of parasitic enzymes. nih.gov Similarly, machine learning and artificial intelligence algorithms are increasingly used to build predictive models for material and chemical properties, enhancing accuracy and efficiency. mdpi.com By creating a virtual library of derivatives based on the this compound scaffold, researchers can perform in silico screening against known biological targets, prioritizing the synthesis of compounds with the highest predicted affinity and most favorable pharmacokinetic profiles.

| Computational Method | Application in Drug Discovery | Potential for Target Compound |

| Molecular Docking | Predicts binding modes and affinities of small molecules to protein targets. | To screen virtual libraries of derivatives against targets like kinases or IDO1. nih.gov |

| Machine Learning/AI | Develops models to predict chemical properties, activity, and toxicity. mdpi.com | To forecast ADME properties and guide the design of derivatives with improved drug-like characteristics. |

| 3-D Vector Analysis | Analyzes the spatial arrangement of functional groups to optimize interactions with a target. acs.org | To design linkers that position pharmacophores in three-dimensional space for enhanced binding. |

Applying these predictive technologies would enable a more rational, hypothesis-driven approach to developing novel compounds from this compound.

Identification and Characterization of Novel Biological Targets and Signaling Pathways

The indazole scaffold is present in drugs targeting a wide range of biological pathways. nih.gov A key future direction for this compound is the systematic screening and characterization of its biological effects to identify novel targets and mechanisms of action.

Derivatives of the closely related 6-bromo-1H-indazole have demonstrated potent anticancer activity, suggesting that this scaffold may interact with pathways crucial for cell proliferation and survival. researchgate.net Other indazole compounds have been developed as inhibitors of enzymes like Indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy, or Fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. nih.govnih.gov Given this precedent, future research could involve screening this compound and its derivatives against panels of kinases, metabolic enzymes, and other protein families known to be modulated by indazoles. Subsequent studies would focus on validating these initial hits and elucidating the specific signaling pathways affected, potentially uncovering novel therapeutic applications. For example, some indazole derivatives have been shown to induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway. nih.gov

| Known Indazole Target Class | Therapeutic Area | Example |

| Tyrosine Kinases | Oncology | Pazopanib, Entrectinib nih.govnih.gov |

| PARP Inhibitors | Oncology | Niraparib nih.gov |

| IDO1 Inhibitors | Immuno-oncology | Investigated for novel 1,3-dimethyl-6-amino indazole derivatives. nih.gov |

| Anti-inflammatory | Inflammation | Benzydamine nih.gov |

Investigating these and other potential targets could reveal unique biological activities for derivatives of this compound.

Rational Design of Next-Generation Indazole-Based Research Probes and Tool Compounds

Beyond direct therapeutic development, this compound is an ideal starting point for designing next-generation research probes and tool compounds. These specialized molecules are crucial for exploring biological systems and validating new drug targets.

The concept of fragment-based drug discovery, where small, simple molecules (fragments) are identified and then elaborated into more potent lead compounds, is a powerful strategy. acs.org The indazole nucleus itself is an effective hinge-binding fragment for kinases. nih.gov The specific structure of this compound, with its defined vectors for chemical modification, makes it suitable for this approach. The bromine atom can be used for cross-coupling to attach other fragments or linking groups, while other positions on the molecule could be modified to fine-tune solubility and cell permeability. By rationally designing derivatives, this compound could be developed into selective probes for specific kinases, epigenetic targets, or other protein families, helping to answer fundamental questions in cell biology and pharmacology.

| Design Principle | Objective | Application to Target Compound |

| Fragment-Based Elaboration | To grow a small fragment into a potent and selective lead compound. acs.org | Using the indazole core as a starting fragment and elaborating from the 3-bromo position. |

| Photoaffinity Labeling | To create probes that covalently bind to their target upon photoactivation, aiding target identification. | Incorporating a photoreactive group onto the scaffold. |

| Bifunctional Molecules | To create molecules that can bind to two different targets simultaneously (e.g., PROTACs). | Using the scaffold to link a target-binding warhead to an E3 ligase-recruiting moiety. |

The development of such sophisticated chemical tools from the this compound scaffold would significantly contribute to the broader field of chemical biology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-6-methoxy-1-methyl-1H-indazole, and how can intermediates be characterized?

- Methodological Answer : A common approach involves regioselective bromination of 6-methoxy-1-methyl-1H-indazole using N-bromosuccinimide (NBS) in DMF under controlled temperatures (0–25°C). Key intermediates (e.g., 6-methoxy-1-methyl-1H-indazole) are characterized via / NMR and HRMS. For example, in a decarboxylative N-alkylation protocol, 3-bromo-1H-indazole derivatives were synthesized using Ru-catalyzed cross-coupling, validated by NMR (δ 7.72–6.14 ppm) and HRMS (observed [M+H]+: 381.0607) .

Q. Which computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d) is recommended. These methods account for exact exchange and electron correlation, critical for modeling bromine’s electronegativity and methoxy group effects. Studies show DFT achieves <2.4 kcal/mol deviation in thermochemical predictions .

Q. How can crystallographic data for this compound be resolved and refined?

- Methodological Answer : Use the SHELX suite for structure solution (SHELXD) and refinement (SHELXL). Single-crystal X-ray diffraction data should be collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. For bromine-containing analogs, anisotropic displacement parameters are essential for accurate refinement .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound in multistep reactions?

- Methodological Answer :

- Step 1 : Prioritize protecting groups (e.g., methyl for indazole N1) to prevent side reactions during bromination.

- Step 2 : Optimize reaction stoichiometry (e.g., 1.2 equiv. NBS) and solvent polarity (DMF > CHCl) to enhance regioselectivity.

- Step 3 : Monitor reaction progress via TLC or HPLC-MS. A Ru-catalyzed protocol achieved 65% yield using DCE/HFIP (2:1) as solvent .

Q. How do structural modifications (e.g., fluoro or nitro substituents) impact the pharmacological activity of this indazole derivative?

- Methodological Answer :

- SAR Table :

| Substituent | Target Activity (IC) | Key Interaction |

|---|---|---|

| 6-OMe, 3-Br | α-Glucosidase inhibition | H-bond with catalytic Asp |

| 5-F, 3-Br | Antioxidant (DPPH assay) | Radical scavenging |

| 6-NO | Anticancer (cell viability) | DNA intercalation |

- Fluorination at C5 enhances lipophilicity (logP ↑), improving blood-brain barrier penetration, while nitro groups increase electrophilicity, aiding DNA adduct formation .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodological Answer :

- Conflict : Discrepancies in NMR coupling constants may arise from rotational isomerism or solvent effects.

- Resolution :

Perform variable-temperature NMR (VT-NMR) to identify dynamic processes.

Use 2D techniques (COSY, NOESY) to assign proton-proton correlations.

Compare with DFT-simulated spectra (GIAO method) for validation. For example, NMR signals at δ 7.30–7.16 ppm were confirmed via HMBC correlations in a related bromoindazole .

Q. What in vitro assays are appropriate for evaluating this compound’s kinase inhibition potential?

- Methodological Answer :

- Assay Design :

Enzymatic Assays : Use ADP-Glo™ Kinase Assay for IC determination (e.g., CDK2 inhibition).

Cell-Based Assays : Measure antiproliferative activity via MTT in cancer cell lines (e.g., HCT-116).

- Controls : Include staurosporine (broad kinase inhibitor) and validate with Western blot for downstream targets (e.g., phosphorylated Rb). Prior studies on 5-bromo-1-methylindazoles showed IC values of 0.8–5.2 µM against CDKs .

Data Contradiction Analysis

Q. Why do computational and experimental logP values differ for halogenated indazoles?

- Analysis :

- Issue : DFT may underestimate bromine’s polarizability, leading to lower predicted logP vs. experimental (e.g., calculated 2.1 vs. observed 2.8).

- Solution : Apply empirical corrections (e.g., ClogP) or use MD simulations with explicit solvent models to account for halogen bonding .

Q. How to reconcile conflicting cytotoxicity data across cell lines?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.